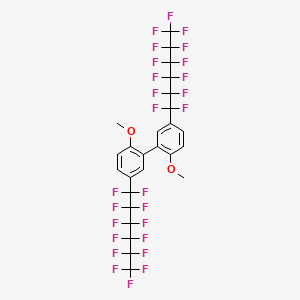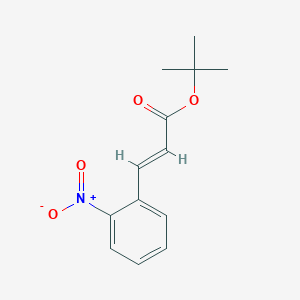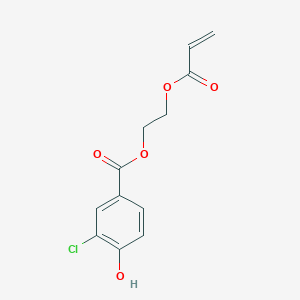
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of acrylate esters. It is characterized by the presence of an acryloyloxy group attached to an ethyl chain, which is further connected to a 3-chloro-4-hydroxybenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 2-hydroxyethyl acrylate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents, such as ethanol and water, is also common in industrial processes to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for applications in coatings, adhesives, and drug delivery systems.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate primarily involves its ability to undergo polymerization and form stable polymers. The acryloyloxy group allows for free radical polymerization, while the 3-chloro-4-hydroxybenzoate moiety provides additional functionalization sites. These polymers can interact with biological systems or other materials through various molecular interactions, such as hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-chloro-4-hydroxybenzoate: Similar in structure but lacks the acryloyloxy group, limiting its polymerization capabilities.
2-(3-Chloro-4-hydroxybenzamido)ethyl acrylate: Similar in structure but contains an amido group instead of an ester group, affecting its reactivity and applications.
Uniqueness
2-(Acryloyloxy)ethyl 3-chloro-4-hydroxybenzoate is unique due to its dual functionality, combining the reactivity of the acryloyloxy group with the functionalization potential of the 3-chloro-4-hydroxybenzoate moiety. This makes it highly versatile for various applications in polymer chemistry and materials science .
Propiedades
Número CAS |
142177-47-7 |
|---|---|
Fórmula molecular |
C12H11ClO5 |
Peso molecular |
270.66 g/mol |
Nombre IUPAC |
2-prop-2-enoyloxyethyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C12H11ClO5/c1-2-11(15)17-5-6-18-12(16)8-3-4-10(14)9(13)7-8/h2-4,7,14H,1,5-6H2 |
Clave InChI |
APNGCWVLQPGAPX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)
![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
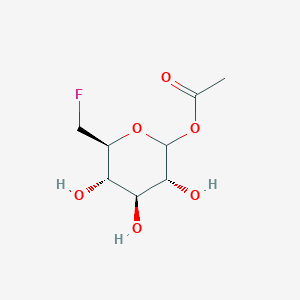
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
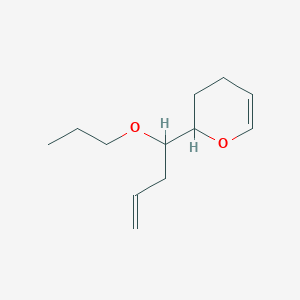
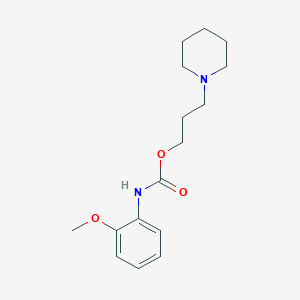
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
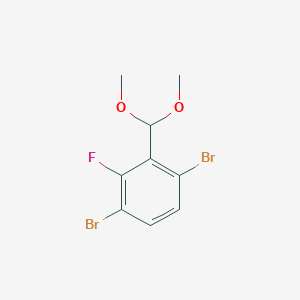
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
